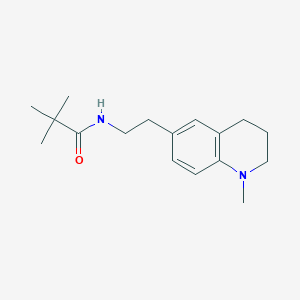

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-17(2,3)16(20)18-10-9-13-7-8-15-14(12-13)6-5-11-19(15)4/h7-8,12H,5-6,9-11H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQODLYHCIOTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be introduced by hydrogenation of the quinoline core using a suitable catalyst like palladium on carbon.

Attachment of the Pivalamide Group: The final step involves the reaction of the tetrahydroquinoline derivative with pivaloyl chloride in the presence of a base such as triethylamine to form the desired pivalamide compound.

Industrial Production Methods

Industrial production of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, palladium on carbon

Substitution: Halogenating agents, nucleophiles

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Tetrahydroquinoline derivatives

Substitution: Functionalized quinoline derivatives

Scientific Research Applications

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent. Its unique structure allows for interactions with various biological targets, making it a valuable scaffold for drug development.

Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a therapeutic agent for various diseases.

Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other quinoline derivatives and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the pivalamide group may enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Quinoline: A parent compound with a wide range of biological activities.

Tetrahydroquinoline: A reduced form of quinoline with enhanced biological properties.

Pivalamide Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide is unique due to the combination of the quinoline core and the pivalamide group, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, bioavailability, and target specificity, making it a valuable candidate for further research and development.

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.

The compound's chemical structure and properties are crucial for understanding its biological activity. Below is a summary of its key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 222.29 g/mol |

| CAS Number | 921902-45-6 |

| Structural Features | Tetrahydroquinoline moiety |

The biological activity of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects. The tetrahydroquinoline scaffold is known for its ability to interact with various biological targets, including:

- Neurotransmitter Receptors : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in neurodegenerative processes.

Neuroprotective Effects

Research has demonstrated that derivatives of tetrahydroquinoline can protect neuronal cells from oxidative stress and apoptosis. For instance:

- Oxidative Stress Reduction : Compounds in this class have been observed to inhibit the activation of caspases and reduce levels of reactive oxygen species (ROS), providing neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Preliminary studies suggest that N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide may exhibit antimicrobial properties against certain bacterial strains. This activity is likely linked to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Studies

- Study on Neuroprotection : A study published in Pharmacology Biochemistry and Behavior evaluated the neuroprotective effects of tetrahydroquinoline derivatives. The results indicated that these compounds significantly reduced neuronal cell death induced by oxidative stress in vitro .

- Antimicrobial Activity Assessment : Another research effort focused on the antimicrobial properties of various tetrahydroquinoline derivatives. The findings revealed that several compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide, it is beneficial to compare it with related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide | C21H25N3O | Neuroprotective and antimicrobial effects |

| N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(phenethyloxalamide) | C21H22N3O3 | Neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide, and how is structural purity ensured?

- Answer : Synthesis often involves multi-step reactions, including hydrogenation of nitro precursors (e.g., using Pd/C under H₂) and amide coupling. Characterization relies on 1H NMR for structural confirmation and HPLC (>95% purity). For example, intermediates like thiophene-2-carboximidamide derivatives are purified via flash chromatography . Mass spectrometry (ESI) and optical rotation measurements further validate chiral centers .

Q. Which in vitro assays are standard for evaluating biological activity?

- Answer : Common assays include NOS inhibition (e.g., recombinant human iNOS, eNOS, or nNOS expressed in Sf9 cells) using radioactive methods to quantify NO synthesis . Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) assays, while cytotoxicity is assessed using cancer cell lines (e.g., MTT assays) .

Q. How is the compound’s solubility and stability optimized for pharmacological studies?

- Answer : Solubility is enhanced using co-solvents (e.g., DMSO) or salt formation (e.g., dihydrochloride salts via HCl treatment). Stability under varying pH and temperature is monitored via accelerated degradation studies .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures in derivatives of this compound?

- Answer : Chiral supercritical fluid chromatography (SFC) with columns like Chiralpak AD-H (50% isopropyl alcohol/CO₂, 0.2% diethylamine) achieves enantiomeric separation. Absolute stereochemistry is confirmed via independent synthesis of enantiopure precursors (e.g., homoproline analogues) .

Q. How can contradictory yield data in scaled-up synthesis be addressed?

- Answer : Discrepancies arise from reaction kinetics or catalyst deactivation. Optimize via:

- Temperature control : Slow addition of reagents to prevent exothermic side reactions.

- Catalyst screening : Test Pd/C vs. PtO₂ for hydrogenation efficiency.

- Purification : Use Biotage flash chromatography for consistent purity (>95%) .

Q. What computational tools predict interactions with neurological targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to serotonin receptors or kinases. Pharmacophore mapping aligns tetrahydroquinoline and pivalamide moieties with active sites .

Q. How are synthetic by-products identified and mitigated?

- Answer : LC-MS/MS identifies impurities (e.g., unreacted intermediates). Mitigation strategies:

- Reaction quenching : Adjust pH to precipitate side products.

- Recrystallization : Use ethanol/water mixtures for selective crystallization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.